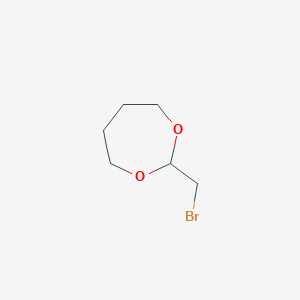

2-(Bromomethyl)-1,3-dioxepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Bromoethyl ether” or “Bis(2-bromoethyl) ether” is an organobromine compound that is also an ether. It is used in the manufacture of pharmaceuticals and crown ethers . It can be employed as an electrophile for various organometallic compounds. The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-1,3-dioxepane involves treating methanol with bromine in the presence of sulfur or hydrogen sulfide . Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords the key organotrifluoroborate reagent .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-1,3-dioxepane is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Scientific Research Applications

Cyclisation and Radical Reactions : 2-(Bromomethyl)-1,3-dioxepane derivatives exhibit significant cyclisation behavior, forming structures like 1-substituted 2,7-dioxabicyclo[3.2.1]-octanes when treated with tributyltin hydride. Additionally, these compounds participate in radical reactions, as observed in 4,7-dihydro-1,3-dioxepins, with characteristics determined by EPR spectroscopy (Hindson, Maccorquodale, & Walton, 1993).

Polymerization and Polymer Characterization : Research shows that derivatives of 2-(Bromomethyl)-1,3-dioxepane, like 2-methylene-1,3-dioxepanes, can be polymerized using radical initiators to produce polymers. These polymerization processes involve significant volume changes and lead to polymers with specific structural and functional characteristics as identified by NMR and other spectroscopic methods (Moszner, Völkel, Rheinberger, & Klemm, 1997).

Conformational Properties : The conformational properties of 1,3-dioxepane and its derivatives, including those substituted with bromomethyl groups, have been studied extensively. NMR spectroscopy reveals insights into their dynamic structural characteristics over a range of temperatures (Yavari, 1980).

Structural Analysis : Detailed structural analyses of compounds like 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane have been conducted using NMR spectroscopy and X-ray analysis. These studies provide insights into the molecular configurations and conformational energies of such compounds (Khazhiev et al., 2018).

Dipole Moment and Configuration Studies : The dipole moment data for 2-bromomethyl-1,3-dioxane and its derivatives have been used to infer their molecular configurations, suggesting structures like the armchair configuration for these molecules (Arbuzov & Yuldasheva, 1962).

Mechanism of Action

Mode of Action

Brominated compounds typically act as electrophiles, reacting with nucleophilic sites in biological molecules. This can lead to modifications in the structure and function of these molecules. The bromomethyl group in the compound may participate in such reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Bromomethyl)-1,3-dioxepane . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the biological environment (e.g., cellular redox status, presence of metabolic enzymes) can influence its bioavailability and activity.

Safety and Hazards

properties

IUPAC Name |

2-(bromomethyl)-1,3-dioxepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMIFTSWMNAXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(OC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910544.png)

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrobromide](/img/structure/B2910549.png)